

# Delphinium brownii Alkaloids: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	14-Dehydrobrowniine	
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This technical guide provides an in-depth overview of the current research on alkaloids isolated from Delphinium brownii. This document covers the chemical composition, experimental protocols for isolation and analysis, and the known pharmacological activities of these compounds, with a focus on data presentation and visualization to aid in research and development.

# **Chemical Composition of Delphinium brownii Alkaloids**

Delphinium brownii is a source of various norditerpenoid alkaloids, with the most prominent being methyllycaconitine (MLA) and the novel alkaloid, browniine. While comprehensive quantitative data for all alkaloids in D. brownii is not extensively available, the yields of its major components have been reported in literature. The following table summarizes the key alkaloids identified in D. brownii and provides representative quantitative data from the analysis of related Delphinium species to offer a comparative perspective.

Table 1: Major Alkaloids of Delphinium brownii and Representative Quantitative Data from Delphinium Species



Alkaloid	Molecular Formula	Molecular Weight ( g/mol )	Туре	Reported Yield/Conce ntration	Source Species for Quantitative Data
Methyllycaco nitine (MLA)	C37H50N2O10	682.8	C <sub>19</sub> - Norditerpenoi d	0.72 - 7.02 mg/g (dry weight)[1]	Delphinium nuttallianum and D. andersonii[1]
Browniine	C25H41NO7	467.6	C19- Norditerpenoi d	Major alkaloid, yield not specified in recent literature. A 1938 study reported a total alkaloid yield of 0.5% from the plant material[2].	Delphinium brownii
14- Acetylbrownii ne	C27H43NO8	509.6	C <sub>19</sub> - Norditerpenoi d	0.046% of air-dried plant weight	Delphinium oreophilum

Note: The quantitative data for Methyllycaconitine is from closely related Delphinium species and serves as a representative range. The yield of browniine from D. brownii has not been recently quantified, though it is described as a major alkaloid.

# **Experimental Protocols**

This section details the methodologies for the extraction, isolation, and quantitative analysis of alkaloids from Delphinium species, with a specific focus on protocols relevant to D. brownii.

# **Extraction and Isolation of Alkaloids**

# Foundational & Exploratory





The following protocol is a composite method based on the classical isolation of browniine and modern techniques for diterpenoid alkaloid separation.

Objective: To extract and isolate methyllycaconitine and browniine from the aerial parts of Delphinium brownii.

### Materials:

- Dried and powdered aerial parts of Delphinium brownii
- Methanol (MeOH)
- · Petroleum ether
- 70% Ethanol
- Chloroform (CHCl<sub>3</sub>)
- Dilute hydrochloric acid (HCl)
- Ammonia solution (NH₃·H₂O)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Sephadex LH-20
- Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
- Rotary evaporator
- Chromatography columns
- Thin-layer chromatography (TLC) plates and developing chamber
- High-performance liquid chromatography (HPLC) system

## Protocol:



#### Extraction:

- Percolate the ground, air-dried plant material with methanol until the percolate gives a faint test with Mayer's reagent.
- Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Alternatively, for a more targeted extraction of diterpenoid alkaloids, extract the dried aerial
  parts with petroleum ether three times to remove lipids. Subsequently, extract the residue
  with 70% ethanol three times (each for 7 days)[3]. Concentrate the combined ethanol
  extracts under reduced pressure.

# Acid-Base Partitioning:

- Dissolve the crude extract in 1% HCl to protonate the alkaloids, making them watersoluble.
- Wash the acidic aqueous solution with chloroform to remove non-alkaloidal impurities.
- Make the aqueous layer basic (pH 9-10) with ammonia solution to deprotonate the alkaloids, rendering them soluble in organic solvents.
- Extract the basified aqueous solution multiple times with chloroform.
- Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid mixture.

### Chromatographic Separation:

- Silica Gel Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10). Collect fractions and monitor by TLC.
- Sephadex LH-20 Chromatography: Further purify the fractions containing the alkaloids of interest using a Sephadex LH-20 column with methanol as the eluent. This step is



effective for separating compounds based on size and polarity.

 Preparative HPLC: For final purification to obtain high-purity individual alkaloids, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water with a modifier like formic acid or trifluoroacetic acid).

# **Quantitative Analysis by HPLC-MS**

Objective: To quantify the concentration of norditerpenoid alkaloids in a Delphinium plant extract.

#### Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

#### Materials:

- Dried and powdered Delphinium plant material
- Methanol
- Water (HPLC grade)
- Formic acid (or other suitable modifier)
- Reference standards for the alkaloids of interest (e.g., methyllycaconitine)

### Protocol:

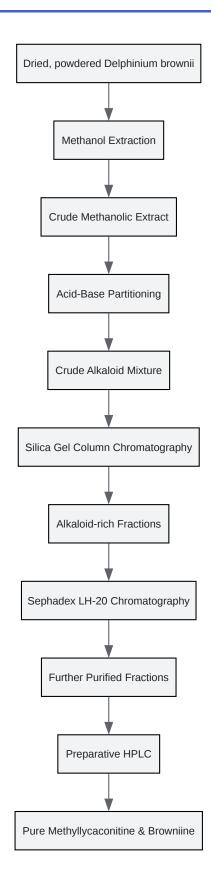
- Sample Preparation:
  - Accurately weigh about 100 mg of the dried plant material.
  - Extract with a known volume of methanol (e.g., 10 mL) by sonication or shaking for a specified time (e.g., 30 minutes).
  - Centrifuge the extract and filter the supernatant through a 0.45 μm syringe filter.



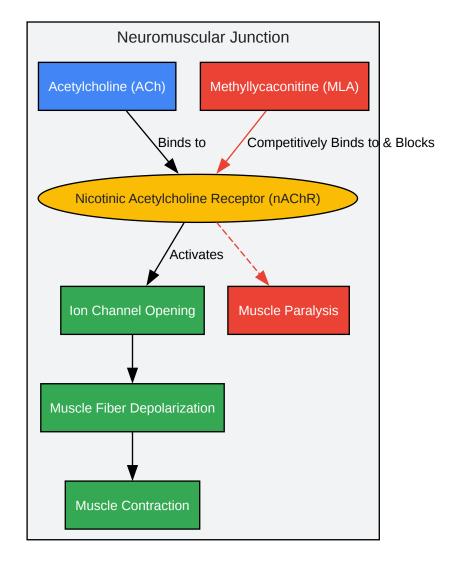
- HPLC-MS Analysis:
  - HPLC Conditions (Reverse-Phase):
    - Column: C18 column (e.g., 2.1 x 150 mm, 3.5 μm).
    - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
    - Flow Rate: 0.2-0.4 mL/min.
    - Injection Volume: 5-10 μL.
  - MS Conditions (ESI-Positive Mode):
    - Ionization Mode: Electrospray Ionization (ESI), positive.
    - Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
    - Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and analytes.
- Quantification:
  - Prepare a calibration curve using serial dilutions of the reference standards.
  - Inject the prepared samples and standards into the HPLC-MS system.
  - Integrate the peak areas of the analytes in the samples and calculate the concentration based on the calibration curve.

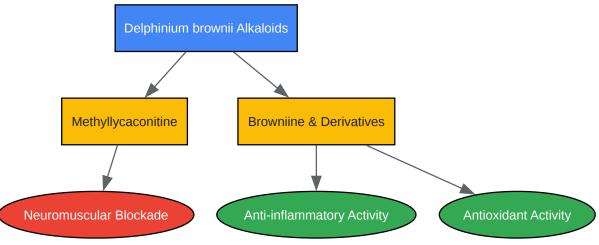
# Visualizations of Workflows and Signaling Pathways Experimental Workflow: Alkaloid Extraction and Isolation











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